1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one
Description
Molecular Architecture and Bonding Patterns
The molecular architecture of this compound demonstrates a sophisticated arrangement of heterocyclic components connected through strategic bonding patterns. The compound possesses a molecular formula of C₁₂H₂₁N₃O₂ with a molecular weight of 239.31 grams per mole, establishing it as a mid-sized organic molecule with multiple functional groups. The central structural framework consists of a piperidine ring substituted at the 4-position with a carbonyl group that bridges to a 3-aminopyrrolidine moiety, while the nitrogen atom of the piperidine ring carries an acetyl substituent.
The bonding architecture reveals several critical structural features that define the compound's molecular geometry. The amide linkage between the piperidine and pyrrolidine components exhibits characteristic planar geometry due to resonance delocalization, where the carbonyl carbon-nitrogen bond demonstrates partial double-bond character. This resonance system creates a stabilized structure where the bond length falls intermediate between typical carbon-nitrogen single bonds and carbon-nitrogen double bonds, measuring approximately 132 to 134 picometers. The electron delocalization in the amide functional group restricts rotation about the carbon-nitrogen bond, contributing to the overall rigidity of the molecular framework.
The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated heterocycles. This conformational preference arises from the sp³ hybridization of the carbon atoms in the ring, allowing for optimal bond angles and minimal steric interactions. The nitrogen atom within the piperidine ring maintains tetrahedral geometry, with the lone pair occupying an axial position in the chair conformation. The presence of the acetyl group on the piperidine nitrogen introduces additional conformational constraints, influencing the overall molecular shape and stability.
Comparative Analysis of 2D/3D Conformational Isomerism
The conformational landscape of this compound exhibits distinct differences between its two-dimensional representation and three-dimensional reality. The compound's structural complexity arises from the interplay between multiple ring systems and the conformational flexibility inherent in each component. The piperidine ring demonstrates a strong preference for the chair conformation, with a total puckering amplitude that reflects minimal deviation from ideal geometry. This conformational stability contrasts with the potential flexibility observed in the pyrrolidine component, which may adopt envelope or half-chair conformations depending on substitution patterns and intermolecular interactions.
The relationship between hybridization states and ring conformation plays a crucial role in determining the three-dimensional structure of the compound. Research indicates that carbon atoms in the alpha position to nitrogen atoms significantly influence ring geometry, with sp³ hybridized carbons favoring chair conformations while sp² hybridized carbons promote half-chair or envelope conformations. In the case of this compound, the piperidine ring maintains its chair conformation due to the sp³ nature of all ring carbons, while the pyrrolidine ring may exhibit some conformational flexibility influenced by the amino substituent at the 3-position.
The amide linkage between the ring systems introduces additional conformational considerations through its planar geometry and restricted rotation. This planarity affects the spatial relationship between the piperidine and pyrrolidine components, creating defined orientations that influence the overall molecular shape. The resonance stabilization of the amide bond prevents free rotation, resulting in distinct conformational isomers that may interconvert through higher energy transition states. The acetyl group attached to the piperidine nitrogen adds another layer of conformational complexity, as its orientation relative to the ring system affects both steric interactions and electronic properties.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various hydrogen and carbon atoms within the molecule. The acetyl methyl group typically appears in the proton nuclear magnetic resonance spectrum around 2.0 to 2.5 parts per million, characteristic of methyl groups adjacent to carbonyl functionalities. The piperidine ring protons exhibit chemical shifts in the 1.0 to 4.0 parts per million range, with the protons on carbons adjacent to nitrogen showing downfield shifts due to the deshielding effect of the electronegative nitrogen atom.
The amide protons present unique spectroscopic signatures due to their involvement in the resonance system. These protons typically appear at chemical shifts between 5.0 and 8.0 parts per million, depending on the degree of hydrogen bonding and electronic environment. The pyrrolidine ring protons contribute additional complexity to the spectrum, with the 3-position amino group introducing characteristic patterns in both chemical shift and coupling behavior. The amino protons themselves may appear as broad signals due to rapid exchange with trace water or other protic solvents, typically observed in the 1.0 to 5.0 parts per million region depending on solvent and concentration.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons appearing in the characteristic 170 to 180 parts per million region for amide functionalities. The aliphatic carbons of both ring systems appear in the 20 to 80 parts per million range, with carbons bearing nitrogen substituents showing downfield shifts relative to unsubstituted positions. The acetyl carbonyl carbon typically resonates around 170 parts per million, while the amide carbonyl bridging the ring systems appears at similar chemical shifts but may show slight variations due to electronic differences in the immediate environment.
Infrared spectroscopy confirms the presence of key functional groups through characteristic absorption bands. The amide carbonyl stretching vibrations appear in the 1630 to 1680 wavenumber region, while the acetyl carbonyl shows absorption around 1650 to 1700 wavenumbers. The amino group contributes characteristic nitrogen-hydrogen stretching vibrations in the 3200 to 3500 wavenumber range, often appearing as multiple bands due to symmetric and asymmetric stretching modes. The carbon-nitrogen stretching vibrations of the amide linkage appear in the 1200 to 1400 wavenumber region, providing additional confirmation of the structural connectivity.
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 239, corresponding to the molecular weight of the compound. Fragmentation patterns provide insights into the structural connectivity, with characteristic losses corresponding to the acetyl group (42 mass units) and amino group (16 mass units) under electron impact ionization conditions. The base peak often corresponds to fragments retaining the most stable portion of the molecule, typically involving the amide-linked ring systems. Tandem mass spectrometry techniques can provide additional structural confirmation through controlled fragmentation of selected precursor ions, allowing for detailed mapping of the molecular connectivity and identification of characteristic fragmentation pathways unique to this compound class.
| Spectroscopic Parameter | Characteristic Value | Assignment |
|---|---|---|
| ¹H Nuclear Magnetic Resonance Chemical Shift | 2.0-2.5 parts per million | Acetyl methyl group |
| ¹H Nuclear Magnetic Resonance Chemical Shift | 1.0-4.0 parts per million | Piperidine ring protons |
| ¹H Nuclear Magnetic Resonance Chemical Shift | 5.0-8.0 parts per million | Amide protons |
| ¹³C Nuclear Magnetic Resonance Chemical Shift | 170-180 parts per million | Carbonyl carbons |
| ¹³C Nuclear Magnetic Resonance Chemical Shift | 20-80 parts per million | Aliphatic ring carbons |
| Infrared Absorption | 1630-1680 wavenumbers | Amide carbonyl stretching |
| Infrared Absorption | 1650-1700 wavenumbers | Acetyl carbonyl stretching |
| Infrared Absorption | 3200-3500 wavenumbers | Amino group stretching |
| Mass Spectrometry Molecular Ion | 239 mass-to-charge ratio | Complete molecular structure |
Properties
IUPAC Name |
1-[4-(3-aminopyrrolidine-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-9(16)14-5-2-10(3-6-14)12(17)15-7-4-11(13)8-15/h10-11H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPKTWLRBBMDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the process of inflammation.
Biochemical Pathways
The inhibition of the NLRP3 inflammasome by this compound affects the inflammatory response pathway. By preventing the activation of the NLRP3 inflammasome, the compound can reduce the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the NLRP3 inflammasome, the compound can decrease the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response.
Biological Activity
1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of its biological activity, including antiviral properties, structure-activity relationships (SAR), and relevant case studies.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. In particular, it has been evaluated against various viral strains, including coronaviruses and influenza viruses.
| Virus Type | Activity | Reference |
|---|---|---|
| SARS-CoV-2 | Moderate inhibition of main protease | |
| Influenza A/H1N1 | Low micromolar activity | |
| Coxsackievirus B2 | Moderate protection |
The compound's mechanism of action appears to involve inhibition of viral polyprotein processing and RNA synthesis, specifically targeting the main protease (Mpro) of coronaviruses .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the piperidine and pyrrolidine moieties significantly influence biological activity. For instance, the introduction of specific substituents on the piperidine ring enhances antiviral efficacy. The following table summarizes key findings from SAR studies:
Study 1: Antiviral Efficacy Against SARS-CoV-2
A detailed study evaluated a series of 63 analogues derived from the core structure of this compound. Four compounds demonstrated significant inhibition of SARS-CoV-2 Mpro, with IC50 values in the micromolar range. The study utilized enzymatic assays to confirm inhibition mechanisms .
Study 2: Broad-Spectrum Antiviral Activity
In another investigation, derivatives were synthesized and screened against a panel of viruses, including HIV and HSV. Compounds showed varying degrees of activity, with some achieving notable cytotoxicity profiles while maintaining antiviral efficacy. Notably, one derivative exhibited an IC50 value of 92 μM against HSV-1 in Vero cells .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C14H20N2O
- CAS Number : 2098065-70-2
- IUPAC Name : 1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one
Inhibition of Cyclin-Dependent Kinases (CDKs)
One of the primary applications of this compound is as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle, and their dysregulation is often implicated in cancer. The compound's ability to modulate CDK activity positions it as a potential therapeutic agent in cancer treatment.
Case Study :
A recent study demonstrated that derivatives of aminopyrrolidine compounds exhibit selective inhibition of CDK2 and CDK4, which are essential for cell cycle progression. The study highlighted that modifications to the aminopyrrolidine structure could enhance selectivity and potency against specific CDKs, thus providing a pathway for developing targeted cancer therapies .
Modulation of Chemokine Receptors
Research indicates that compounds similar to this compound can act as modulators of chemokine receptors, which play a vital role in immune response and inflammation. This modulation can be beneficial in treating inflammatory diseases and autoimmune disorders.
Data Table: Chemokine Receptor Modulation
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of aminopyrrolidine derivatives. These compounds have shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents.
Case Study :
In vitro experiments demonstrated that this compound significantly reduced cell death in neuronal cell lines exposed to oxidative stress. The mechanism was linked to the inhibition of apoptotic pathways, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Reactions involving piperidine derivatives
- Amidation reactions with aminopyrrolidine
- Carbonylation techniques
These synthetic pathways allow for the development of various derivatives that may enhance biological activity or target specificity.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Physicochemical Properties
- Molecular Weight: The target compound (MW ≈ 280–300 g/mol, estimated) is heavier than simpler analogs like 1-[4-(phenylamino)piperidin-1-yl]ethan-1-one (MW 218.3 g/mol) due to the 3-aminopyrrolidine carbonyl group .
- Solubility : The pyrrolidine amine and carbonyl groups in the target compound may improve aqueous solubility compared to phenyl- or thiazole-substituted analogs .
- Bioavailability : Heteroaromatic substituents (e.g., thiazolylpyridyl in 6n ) enhance membrane permeability but may reduce metabolic stability compared to the target compound’s saturated heterocycles .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-(3-Aminopyrrolidine-1-carbonyl)piperidin-1-yl)ethan-1-one typically involves:
- Preparation of a carboxylic acid or ester intermediate bearing the desired substituents.
- Conversion of the ester to the corresponding acid via hydrolysis.
- Coupling of the acid with the amine component (3-aminopyrrolidine) through amide bond formation using peptide coupling reagents.
- Purification and isolation of the final amide product.
This approach is consistent with standard amide synthesis protocols in medicinal and synthetic organic chemistry.
Detailed Preparation Procedure
Step 1: Hydrolysis of Ester to Carboxylic Acid
- The ethyl ester derivative of the desired compound is dissolved in a solvent mixture of tetrahydrofuran (THF) and methanol (1:1).
- Lithium hydroxide monohydrate (LiOH·H2O) is added in excess (approximately 5 equivalents) dissolved in water.
- The reaction mixture is stirred at room temperature for 2 hours to achieve complete hydrolysis.
- After concentration, the mixture is acidified with 1 N aqueous hydrochloric acid to reach acidic pH.
- The acidified solution is extracted multiple times with ethyl acetate (EtOAc).
- The combined organic extracts are dried over magnesium sulfate and concentrated under reduced pressure to yield the carboxylic acid intermediate.
Step 2: Amide Bond Formation via Coupling Reaction
- The carboxylic acid intermediate (1.1 equivalents) is coupled with 3-aminopyrrolidine or a protected derivative.
- The reaction is performed in dimethylformamide (DMF) using HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) as the coupling reagent (1.4 equivalents).
- Diisopropylethylamine (DIPEA) is used as the base (1.5 equivalents).
- The mixture is stirred at room temperature for approximately 18 hours.
- After completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.
- The organic phase is dried and concentrated to afford the crude amide product.
- Purification is typically achieved by column chromatography or recrystallization.
Representative Reaction Scheme (Summary Table)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Ethyl ester + LiOH·H2O in THF/MeOH/H2O, RT, 2 h | Hydrolysis to carboxylic acid |
| 2 | Carboxylic acid + 3-aminopyrrolidine + HATU + DIPEA in DMF, RT, 18 h | Amide bond formation yielding target compound |
Supporting Experimental Data
- The hydrolysis step uses a solvent ratio Water:THF:MeOH = 1:2:2 to ensure solubility and reaction efficiency.
- The acidic workup ensures protonation of the carboxylate to facilitate extraction into organic solvent.
- HATU is preferred for its high efficiency in amide bond formation, minimizing racemization and side reactions.
- DIPEA serves as a mild base to neutralize acid generated during coupling.
- Reaction times and temperatures are optimized to maximize yield and purity.
Research Findings and Optimization Notes
- The use of HATU/DIPEA coupling in DMF is a well-established method for synthesizing amide derivatives with good yields and high purity.
- Hydrolysis under mild basic conditions (LiOH) avoids decomposition of sensitive functional groups.
- Purification by extraction and drying steps is critical to remove inorganic salts and residual reagents.
- The overall synthetic route is modular and adaptable for scale-up in medicinal chemistry applications.
Additional Considerations
- Protection/deprotection strategies may be required if other reactive functional groups are present.
- Alternative coupling reagents such as HBTU or EDCI can be employed depending on availability and substrate sensitivity.
- Reaction monitoring by LC-MS and NMR spectroscopy ensures completion and structural confirmation.
Q & A
Q. Key Considerations :
- Reaction yields vary (30–60%) depending on steric hindrance from the pyrrolidine and piperidine moieties .
- Protecting groups (e.g., Boc for amines) may be necessary to prevent side reactions .
How is the molecular structure of this compound characterized?
Q. Primary Techniques :
- X-ray Crystallography : Resolves 3D conformation, revealing intramolecular hydrogen bonds between the amide carbonyl and piperidine NH groups (bond length: ~2.15 Å) .
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 266.2, consistent with the molecular formula C₁₂H₁₉N₃O₂ .
What spectroscopic methods are used to validate purity and identity?
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) with retention time ~8.2 min (95% purity threshold) .
- FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (ketone C=O) confirm structural motifs .
- Elemental Analysis : Matches calculated C, H, N percentages within 0.3% deviation .
Advanced Research Questions
How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
Case Example : Overlapping signals for piperidine protons in crowded regions (δ 1.5–2.5 ppm).
Methodology :
- 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes piperidine H2/H6 axial-equatorial protons .
- Variable Temperature NMR : Reduces signal broadening caused by conformational flexibility at low temps (−40°C) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts within 0.1 ppm of experimental data .
What strategies address low bioavailability in preclinical studies?
Q. Structural Optimization :
- Prodrug Design : Introduce ester groups at the acetyl moiety to enhance solubility (e.g., phosphate prodrugs increase logP by 1.5 units) .
- Salt Formation : Hydrochloride salts improve aqueous solubility (tested in pH 7.4 PBS) by 3-fold compared to free base .
In Silico Tools : - ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB: −0.7) and CYP3A4 inhibition risk .
- Molecular Dynamics : Simulations reveal hydrophobic interactions with serum albumin (binding energy: −8.2 kcal/mol) .
How does this compound interact with biological targets (e.g., enzymes)?
Q. Mechanistic Insights :
- Kinase Inhibition : Binds to ATP pockets of kinases (e.g., RORγt) via hydrogen bonding with the amide group and piperidine nitrogen, confirmed by SPR (KD: 120 nM) .
- Enzyme Assays : IC₅₀ values of 0.8 µM against PI3Kγ in cell-free assays (ATP competition) .
Comparative Analysis : - Structural Analogs : Replacement of pyrrolidine with morpholine reduces potency (IC₅₀ >10 µM), highlighting the role of the 3-amine group .
How are contradictions in biological activity data reconciled?
Case Study : Discrepancies in cytotoxicity (IC₅₀: 5 µM vs. 20 µM) across cell lines.
Resolution Steps :
Assay Validation : Confirm uniform ATP levels and cell viability protocols (MTT vs. resazurin) .
Metabolic Stability : Hepatic microsome assays show rapid degradation (t₁/₂: 15 min in human liver S9 fractions), explaining variable in vitro/in vivo results .
Off-Target Screening : Pan-assay interference compounds (PAINS) filters rule out aggregation artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
